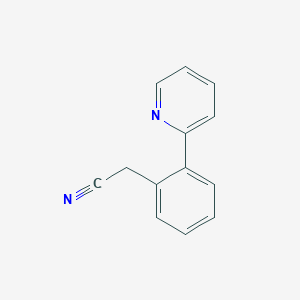

2-Pyridinylphenylacetonitrile

CAS No.:

Cat. No.: VC13995531

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(2-pyridin-2-ylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C13H10N2/c14-9-8-11-5-1-2-6-12(11)13-7-3-4-10-15-13/h1-7,10H,8H2 |

| Standard InChI Key | GJSJUVZGDIXFNK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC#N)C2=CC=CC=N2 |

Introduction

Chemical and Physical Properties

Molecular Structure and Nomenclature

The molecular formula of 2-pyridinylphenylacetonitrile is , with a molecular weight of 194.24 g/mol . Its IUPAC name, 2-phenyl-2-(pyridin-2-yl)acetonitrile, reflects the substitution pattern: a phenyl group and a pyridin-2-yl group bonded to the central carbon of the acetonitrile backbone. The compound is also known by synonyms such as alpha-phenyl-2-pyridineacetonitrile and Disopyramide Impurity D, highlighting its role as a degradation product in the cardiac drug disopyramide .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 83–85°C | |

| Boiling Point | 150°C at 2 mmHg | |

| Density | 1.124 ± 0.06 g/cm³ | |

| Solubility | Chloroform, DMSO, Methanol | |

| pKa | 4.18 ± 0.10 |

The compound exists as a white to off-white solid under standard conditions and exhibits moderate solubility in polar aprotic solvents . Its acidity (pKa ≈ 4.18) suggests weak proton donation, likely from the pyridinyl nitrogen .

Synthesis and Manufacturing

Methodological Overview

While no direct synthesis protocols for 2-pyridinylphenylacetonitrile are publicly available, analogous routes for related pyridinyl acetonitriles provide insights. A patent (CN103483244A) details the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate, a structural isomer, via condensation of pyridin-4-ylacetonitrile with ethyl cyanoacetate under acidic conditions . Although this method targets the 4-pyridinyl derivative, similar strategies—substituting pyridin-2-yl precursors—could theoretically yield the title compound.

Critical Reaction Parameters

-

Solvent System: Ethyl acetate and water facilitate phase separation during workup .

-

Yield Optimization: Anhydrous sodium sulfate drying and vacuum distillation improve purity and yield (up to 89.8% in reported isomers) .

Challenges in Isomer-Specific Synthesis

The positional isomerism of the pyridinyl group introduces steric and electronic variations that affect reaction kinetics. For instance, the 2-pyridinyl group’s ortho-substitution may hinder nucleophilic attack compared to the 4-isomer, necessitating tailored catalytic conditions .

Chemical Reactivity and Mechanistic Studies

Aminolysis in Acetonitrile

A kinetic study by Song et al. (2014) investigated the reactions of phenyl 2-pyridyl carbonate (a structurally related compound) with cyclic secondary amines in acetonitrile . The study revealed a concerted mechanism mediated by intramolecular hydrogen bonding between the amine proton and the pyridinyl nitrogen. Key findings include:

-

Brønsted Analysis: A linear Brønsted plot () supports a cyclic transition state (TS) where H-bonding enhances the nucleofugality of the leaving group .

-

Rate Enhancement: The 2-pyridinyl derivative exhibited -fold greater reactivity than 2-pyridyl benzoate, attributed to reduced steric hindrance and favorable resonance stabilization .

-

Mechanistic Divergence: Unlike 4-nitrophenyl analogs, which proceed via stepwise pathways, the 2-pyridinyl group’s electronic profile favors concerted mechanisms .

These insights underscore the compound’s susceptibility to nucleophilic substitution, relevant to its metabolism and functionalization in synthetic applications.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry provide definitive identification:

-

-NMR (400 MHz, CDCl):

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods optimized for disopyramide analysis can resolve 2-pyridinylphenylacetonitrile as an impurity, with retention times varying by mobile phase composition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume